![molecular formula C7H4Cl2I2O B3032190 2,4-Dichloro-1,5-diiodo-3-methoxybenzene CAS No. 1221589-80-5](/img/structure/B3032190.png)
2,4-Dichloro-1,5-diiodo-3-methoxybenzene
Overview
Description
2,4-Dichloro-1,5-diiodo-3-methoxybenzene is a halogenated aromatic compound that contains chlorine, iodine, and a methoxy group attached to a benzene ring. This compound is not directly discussed in the provided papers, but its synthesis and properties can be inferred from related research on halogenated aromatic compounds and methoxybenzenes.
Synthesis Analysis
The synthesis of halogenated methoxybenzenes can be achieved through various methods. For instance, the iodobenzene-catalyzed cyclization of 2-aryl-N-methoxyethanesulfonamides with m-chloroperoxybenzoic acid leads to the formation of 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides, which suggests that iodobenzene can act as a catalyst in the synthesis of complex methoxybenzenes . Additionally, the reaction of dialkoxybenzenes with iodine monochloride in alcoholic solvents has been shown to be an effective method for diiodination, which could be adapted for the synthesis of 2,4-dichloro-1,5-diiodo-3-methoxybenzene .
Molecular Structure Analysis
The molecular structure of halogenated methoxybenzenes can be complex. For example, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde has been determined by X-ray analysis, indicating that detailed structural information can be obtained through spectroscopic techniques and crystallography .
Chemical Reactions Analysis
Halogenated methoxybenzenes can undergo various chemical reactions. The kinetics of the reaction between 1,2,4-trichlorobenzene and sodium methoxide to form dichloro-methoxybenzenes has been studied, showing that different isomers can be formed and that reaction conditions such as temperature and solvent have significant effects on the reaction . This information could be relevant for understanding the reactivity of 2,4-dichloro-1,5-diiodo-3-methoxybenzene.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated methoxybenzenes can be influenced by their functional groups. For instance, the electrochemical reduction of methyl triclosan, a related dichloro-methoxybenzene, has been investigated, revealing that the compound undergoes reductive dechlorination and deoxygenation . These findings suggest that 2,4-dichloro-1,5-diiodo-3-methoxybenzene may also exhibit interesting electrochemical properties.
Scientific Research Applications
Synthesis and Kinetics
Kinetics of Parallel Reaction between 1,2,4-trichlorobenzene and Sodium Methoxide This study examined the synthesis and kinetics of dichloro-methoxybenzenes, including 2,4-dichloro-1-methoxybenzene, derived from 1,2,4-trichlorobenzene and sodium methoxide. The research focused on how factors like reactant ratios, solvent types, and reaction temperatures influence the production of different isomers. This study is significant in understanding the synthesis process of compounds related to 2,4-Dichloro-1,5-diiodo-3-methoxybenzene (Wang, Liu, Zhu, & Jing, 2010).
Electrochemical Reduction
Electrochemical Reduction of Methyl Triclosan This research explored the electrochemical reduction of Methyl Triclosan, a compound structurally similar to 2,4-Dichloro-1,5-diiodo-3-methoxybenzene, focusing on understanding its behavior as an environmental pollutant. The study utilized techniques like cyclic voltammetry and controlled-potential electrolysis, providing insights into the chemical behavior of similar compounds (Peverly et al., 2014).
Catalytic Reduction
Catalytic Reduction of Methoxychlor with Nickel(I) Salen Investigating the catalytic reduction of Methoxychlor, a compound related to 2,4-Dichloro-1,5-diiodo-3-methoxybenzene, this study provides valuable information on the reactivity of such compounds. It explored the electrochemical reactions in specific environments, contributing to a broader understanding of the reactivity of methoxybenzene derivatives (McGuire, Hansen, Karty, & Peters, 2016).
Environmental Impact
Formation of Chlorinated Breakdown Products in Sunscreen Agents This study investigated the degradation of 2-ethylhexyl-4-methoxycinnamate, a compound structurally related to 2,4-Dichloro-1,5-diiodo-3-methoxybenzene, in the presence of sodium hypochlorite. It highlighted the formation of various chlorinated breakdown products, which is relevant for understanding the environmental impact of similar compounds (Gackowska, Przybyłek, Studziński, & Gaca, 2015).
Safety and Hazards
properties
IUPAC Name |
2,4-dichloro-1,5-diiodo-3-methoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2I2O/c1-12-7-5(8)3(10)2-4(11)6(7)9/h2H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUTWMBAEZQOCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1Cl)I)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2I2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201273838 | |
Record name | 2,4-Dichloro-1,5-diiodo-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201273838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-1,5-diiodo-3-methoxybenzene | |
CAS RN |
1221589-80-5 | |
Record name | 2,4-Dichloro-1,5-diiodo-3-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221589-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-1,5-diiodo-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201273838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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